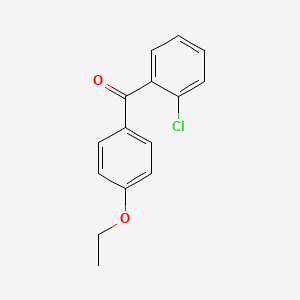

2-Chloro-4'-ethoxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHLFZYUTATZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393623 | |

| Record name | 2-CHLORO-4'-ETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525561-43-7 | |

| Record name | 2-CHLORO-4'-ETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4'-ethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Benzophenones

The benzophenone scaffold is a cornerstone in medicinal chemistry, renowned for its versatile role as a pharmacophore and a synthetic intermediate. Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling targeted interactions with biological macromolecules. The strategic introduction of functionalities, such as the chloro and ethoxy groups in 2-Chloro-4'-ethoxybenzophenone, fine-tunes the molecule's steric and electronic properties. This modulation is critical for optimizing ligand-receptor binding, enhancing metabolic stability, and improving pharmacokinetic profiles. This guide provides a comprehensive technical overview of this compound, a compound of significant interest as a potential building block in the synthesis of novel therapeutics. Its structural relationship to intermediates used in the production of marketed drugs, such as the SGLT2 inhibitor dapagliflozin, underscores its relevance in modern drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a diaryl ketone characterized by a chlorine atom at the 2-position of one phenyl ring and an ethoxy group at the 4'-position of the other.

| Property | Value | Source |

| CAS Number | 525561-43-7 | [1] |

| Molecular Formula | C₁₅H₁₃ClO₂ | [1] |

| Molecular Weight | 260.72 g/mol | [1] |

| IUPAC Name | (2-chlorophenyl)(4-ethoxyphenyl)methanone | - |

| Appearance | Off-white to pale yellow solid (inferred) | General appearance of similar benzophenones |

| Melting Point | Data not available. Similar compounds like 4-chlorobenzamide melt at 59-61 °C. | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | General solubility of benzophenones |

Synthesis Pathway: The Friedel-Crafts Acylation

The primary route for the synthesis of this compound is the Friedel-Crafts acylation. This well-established electrophilic aromatic substitution reaction provides a direct and efficient method for forming the carbon-carbon bond between the acyl group and the electron-rich aromatic ring.

Reaction Mechanism

The reaction proceeds in two main stages: the formation of the electrophilic acylium ion and the subsequent electrophilic attack on the phenetole ring.

Caption: Mechanism of Friedel-Crafts Acylation.

Causality in the Mechanism: The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), is crucial as it coordinates with the chlorine atom of the acyl chloride, making it a better leaving group and generating the highly electrophilic acylium ion. The ethoxy group on the phenetole ring is an activating, ortho-, para-directing group, which enhances the nucleophilicity of the aromatic ring and directs the incoming acylium ion primarily to the para position due to reduced steric hindrance compared to the ortho positions.

Experimental Protocol

Step 1: Preparation of 2-Chlorobenzoyl Chloride

-

To a stirred solution of 2-chlorobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂) (2-5 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-chlorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

Dissolve the crude 2-chlorobenzoyl chloride in dichloromethane and cool the solution to between -30°C and -10°C in an ice-salt or dry ice-acetone bath.

-

Add aluminum chloride (AlCl₃) (1.05-1.5 equivalents) portion-wise, ensuring the temperature remains low.

-

Slowly add phenetole (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at a low temperature for 1-3 hours.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Caption: Workflow for the Synthesis of this compound.

Characterization and Analytical Data

The identity and purity of synthesized this compound would be confirmed using a suite of standard analytical techniques. An abstract from Oregon State University confirms that the compound has been characterized by NMR, IR, and mass spectrometry, although the specific data is not provided.[3]

Spectroscopic Data (Predicted and Inferred from Analogs)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet), and distinct aromatic protons on both phenyl rings. The protons ortho to the carbonyl group will be deshielded and appear downfield. |

| ¹³C NMR | A signal for the carbonyl carbon (typically ~195 ppm), signals for the ethoxy carbons, and distinct signals for the aromatic carbons, including those bonded to chlorine and the ethoxy group. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1650-1670 cm⁻¹. C-O stretching vibrations for the ether linkage around 1250 cm⁻¹, and C-Cl stretching in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 260, with a characteristic M+2 peak at m/z 262 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Fragmentation patterns would likely involve cleavage at the carbonyl group. |

Applications in Drug Development

Substituted benzophenones are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the chloro and ethoxy groups in this compound offers multiple avenues for further chemical modification.

-

Precursor for More Complex Molecules: This compound is an ideal starting material for introducing additional functionalities or for use in cross-coupling reactions to build more elaborate molecular architectures.

-

Intermediate for Dapagliflozin Analogs: The bromo-analog of this compound, 5-bromo-2-chloro-4'-ethoxybenzophenone, is a known key intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes.[2] This strongly suggests that this compound could be utilized in the synthesis of dapagliflozin analogs or other related SGLT2 inhibitors.

-

Scaffold for Novel Therapeutics: The benzophenone core is present in various approved drugs and investigational compounds. The specific substitution pattern of this compound could be explored for the development of new therapeutic agents in areas such as oncology, inflammation, and infectious diseases.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Health Hazards: May cause skin and eye irritation. Inhalation of dust may cause respiratory tract irritation. The toxicological properties have not been fully investigated.

-

Fire Hazards: The compound itself is likely not highly flammable, but the solvents used in its synthesis (e.g., dichloromethane) are.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Always consult a comprehensive and up-to-date SDS for any chemical before use.

Conclusion

This compound is a strategically important synthetic intermediate with clear potential in the field of drug discovery and development. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. The functional groups present on the benzophenone scaffold provide handles for further chemical elaboration, making it a valuable building block for creating libraries of novel compounds for biological screening. For researchers and drug development professionals, this compound represents a key starting point for the synthesis of next-generation therapeutics, particularly in the realm of metabolic diseases and beyond.

References

-

Experimental Chemistry II - Oregon State University. (2010). Poster Abstracts. Available at: [Link]

- Google Patents: CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.

Sources

An In-Depth Technical Guide to (2-chlorophenyl)(4-ethoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Publication Date: January 22, 2026

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of (2-chlorophenyl)(4-ethoxyphenyl)methanone. While specific pharmacological and toxicological data for this compound are not extensively available in public literature, this guide synthesizes information from related benzophenone derivatives to offer valuable insights for researchers and drug development professionals. The guide details a probable synthetic route via Friedel-Crafts acylation, outlines standard analytical and purification methodologies, and discusses the anticipated metabolic pathways and toxicological considerations based on the broader class of chlorophenyl and benzophenone compounds. This document is intended to serve as a foundational resource to support further investigation and application of this molecule in medicinal chemistry and materials science.

Introduction

(2-chlorophenyl)(4-ethoxyphenyl)methanone, also known as 2-chloro-4'-ethoxybenzophenone, is a diaryl ketone derivative. Diaryl ketones, and specifically benzophenones, are a significant class of compounds with wide-ranging applications, from pharmaceutical intermediates and photosensitizers to materials science. The specific substitution pattern of a chloro group on one phenyl ring and an ethoxy group on the other suggests the potential for unique electronic and steric properties that can influence its chemical reactivity and biological activity.

This guide aims to provide a detailed technical resource on (2-chlorophenyl)(4-ethoxyphenyl)methanone, consolidating available data and inferring properties based on structurally related compounds to facilitate its synthesis, characterization, and further exploration of its potential applications.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties is crucial for the handling, characterization, and application of any chemical compound.

Identifiers and Molecular Structure

| Property | Value |

| IUPAC Name | (2-chlorophenyl)(4-ethoxyphenyl)methanone |

| Synonyms | This compound |

| CAS Number | 525561-43-7[1] |

| Molecular Formula | C₁₅H₁₃ClO₂ |

| Molecular Weight | 260.72 g/mol |

| Chemical Structure | See Figure 1 |

Figure 1: Chemical Structure of (2-chlorophenyl)(4-ethoxyphenyl)methanone

Structure of (2-chlorophenyl)(4-ethoxyphenyl)methanone

Physicochemical Data (Predicted and from Related Compounds)

| Property | Value/Information | Source/Basis |

| Appearance | Likely a white to off-white solid. | Based on related benzophenones. |

| Melting Point | Not available. | - |

| Boiling Point | Not available. | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; poorly soluble in water. | General solubility of diaryl ketones. |

| logP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 4-5. | Based on the lipophilic nature of the two aromatic rings. |

Synthesis and Purification

The synthesis of unsymmetrical diaryl ketones like (2-chlorophenyl)(4-ethoxyphenyl)methanone is most commonly achieved through a Friedel-Crafts acylation reaction.

Synthetic Pathway: Friedel-Crafts Acylation

The probable and most direct synthetic route involves the reaction of 2-chlorobenzoyl chloride with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Synthetic pathway for (2-chlorophenyl)(4-ethoxyphenyl)methanone.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of similar benzophenone derivatives.[2]

Materials:

-

2-Chlorobenzoyl chloride

-

Phenetole (Ethoxybenzene)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.

-

Acyl Chloride Addition: Add 2-chlorobenzoyl chloride dropwise to the stirred suspension, maintaining the temperature below 5 °C.

-

Nucleophile Addition: Slowly add phenetole to the reaction mixture, ensuring the temperature remains controlled.

-

Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice and dilute HCl.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol

The crude product can be purified by standard laboratory techniques.

Methods:

-

Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) should be determined experimentally.[3] The crude product is dissolved in a minimum amount of hot solvent, and the solution is allowed to cool slowly to induce crystallization of the pure compound.

-

Column Chromatography: If recrystallization is ineffective or if multiple products are formed, silica gel column chromatography can be employed. A solvent system with appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) will be required to separate the desired product from impurities.[4]

Analytical Characterization

A suite of analytical techniques is essential to confirm the identity and purity of the synthesized (2-chlorophenyl)(4-ethoxyphenyl)methanone.

Spectroscopic Methods

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets in the range of ~6.8-8.0 ppm). Ethoxy group protons: a quartet for the -CH₂- (~4.1 ppm) and a triplet for the -CH₃ (~1.4 ppm). |

| ¹³C NMR | Carbonyl carbon signal (~195 ppm). Aromatic carbon signals in the range of ~114-164 ppm. Ethoxy group carbons: -CH₂- (~64 ppm) and -CH₃ (~15 ppm). |

| Infrared (IR) Spectroscopy | Strong carbonyl (C=O) stretching vibration around 1650-1670 cm⁻¹. C-O-C stretching vibrations for the ether linkage. C-Cl stretching vibration. Aromatic C-H and C=C stretching vibrations.[5] |

| UV-Vis Spectroscopy | Benzophenones typically exhibit strong absorbance in the UV region. The exact λmax will depend on the solvent and substitution pattern but is expected in the 250-350 nm range.[6] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of 260.72 g/mol , along with characteristic fragmentation patterns. |

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): A rapid and simple method to monitor the progress of the synthesis and to determine an appropriate solvent system for column chromatography.

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid) would be a suitable starting point for method development.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for both qualitative and quantitative analysis, providing separation and mass spectral data.

Pharmacological and Biological Profile (Inferred)

-

Enzyme Inhibition: The benzophenone core is present in many biologically active molecules and can act as a scaffold for designing enzyme inhibitors.

-

Receptor Binding: Depending on the three-dimensional conformation, it may interact with various biological receptors.

-

Photosensitizing Properties: Benzophenones are well-known photosensitizers and are used in photochemistry and photobiology. This property could be explored for applications in photodynamic therapy.

It is important to note that the closely related compound, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, is a key intermediate in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[5][8] This suggests that this structural class has relevance in the development of therapeutics, although the direct biological activity of (2-chlorophenyl)(4-ethoxyphenyl)methanone itself has not been reported.

Metabolism and Toxicology (Predicted)

As with the pharmacological profile, specific metabolism and toxicology data for this compound are lacking. The following is a predictive assessment based on the metabolism of related chlorophenyl and benzophenone compounds.

Predicted Metabolic Pathways

The metabolism of benzophenones and chlorobenzenes typically involves Phase I and Phase II reactions in the liver.

Predicted metabolic pathway of (2-chlorophenyl)(4-ethoxyphenyl)methanone.

-

Phase I Metabolism: Cytochrome P450 enzymes are likely to mediate oxidative metabolism. This can include hydroxylation of the aromatic rings and O-de-ethylation of the ethoxy group. The ketone group may also be reduced to a secondary alcohol.[9][10]

-

Phase II Metabolism: The hydroxylated metabolites formed in Phase I can then undergo conjugation with glucuronic acid or sulfate to form more water-soluble compounds that are more readily excreted.

Toxicological Considerations

The toxicological profile of (2-chlorophenyl)(4-ethoxyphenyl)methanone has not been established. However, the toxicology of benzophenones as a class has been studied, particularly in the context of their use as UV filters in sunscreens.

-

Endocrine Disruption: Some benzophenone derivatives have been shown to possess weak estrogenic or anti-androgenic activity.[9]

-

Phototoxicity: Given the UV-absorbing nature of the benzophenone core, the potential for phototoxicity should be considered.[11]

-

General Toxicity: Halogenated aromatic compounds can exhibit varying degrees of toxicity, and their metabolic activation can sometimes lead to reactive intermediates.

It is imperative that any handling and in vitro/in vivo studies of this compound be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to standard laboratory safety protocols. A full toxicological assessment would be required before any consideration for in vivo applications.

Conclusion

(2-chlorophenyl)(4-ethoxyphenyl)methanone is a diaryl ketone with potential for further investigation in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known properties, a probable synthetic route, and standard analytical and purification methods. While specific biological data is currently limited, the information presented, based on structurally related compounds, offers a solid foundation for researchers. Further studies are warranted to elucidate the specific pharmacological, metabolic, and toxicological profile of this compound to fully realize its potential.

References

-

Onoue, S., et al. (2015). Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. Journal of Pharmacology and Experimental Therapeutics, 355(3), 526-535. Available at: [Link]

-

European Chemicals Agency. (2024). ECHA's Regulatory Assessment of Benzophenones: Key Findings and Proposed Actions. Available at: [Link]

- Beerhues, L., & Liu, B. (2009). General pathway for the biosynthesis of benzophenones. Phytochemistry, 70(11-12), 1337-1348.

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). Benzophenone. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon (FR): International Agency for Research on Cancer. Available at: [Link]

-

Cosmetic Ingredient Review. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Available at: [Link]

-

Kim, S., et al. (2023). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Environmental Pollution, 323, 121287. Available at: [Link]

-

Wang, L., et al. (2019). Acute Toxicity and Ecological Risk Assessment of Benzophenone-3 (BP-3) and Benzophenone-4 (BP-4) in Ultraviolet (UV)-Filters. Molecules, 24(11), 2056. Available at: [Link]

-

Okereke, C. S., et al. (1993). Metabolism of benzophenone-3 in rats. Drug Metabolism and Disposition, 21(5), 788-793. Available at: [Link]

- Google Patents. (2020). Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone. CN111099975A.

-

Pearson Education. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Available at: [Link]

-

Appendix. (n.d.). Analytical Data of Products. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

-

University of Delaware, Department of Chemistry and Biochemistry. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from [Link]

- Google Patents. (1953). Purification of ketones by distillation. US2647861A.

-

SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Retrieved from [Link]

-

Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3071. Available at: [Link]

- Google Patents. (1939). Purification of ketones. US2166584A.

-

Zhang, Y., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 27(23), 8233. Available at: [Link]

-

Lee, J., et al. (2018). Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors. European Journal of Medicinal Chemistry, 159, 24-35. Available at: [Link]

-

JConsort. (n.d.). RAMAN AND INFRARED SPECTRA OF 4-CHLORO- BENZOPHENONE. Retrieved from [Link]

-

PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methoxybenzoic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Chloro-2'-hydroxy benzophenone. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-4'-methoxybenzophenone. Retrieved from [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

- Google Patents. (2008). Bifunctional analgesic compounds for opioid receptor agonists and neurokinin-1 receptor antagonists. US20080039404A1.

- Magn. Reson. Chem. (1989). ¹H and ¹³C NMR spectra of 4,4'-substituted chalcones. 27(9), 861-866.

- Google Patents. (2018). 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. US9957232B2.

-

ResearchGate. (2025). Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. Available at: [Link]

-

ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate (already corrected with respect.... Retrieved from [Link]

-

ResearchGate. (2024). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Available at: [Link]

- Google Patents. (2008). Pharmaceutical combinations. US8277807B2.

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester.... Retrieved from [Link]

- Google Patents. (2018). Solid forms of 2-(4-chlorophenyl)-n-((2-2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl) methyl). EP3399981B1.

-

HSE Consultations Hub. (2022). July 2022 Initial DAR. Available at: [Link]

-

Patsnap Eureka. (n.d.). Synthesis method of dapagliflozin. Retrieved from [Link]

- Google Patents. (2024). Synthesis method of high-purity 2- (4-methoxyphenyl) -4, 6-bis (2, 4-dihydroxyphenyl) -1,3, 5-triazine. CN117417305B.

Sources

- 1. This compound CAS#: 525561-43-7 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP1628964A1 - 2-[2-[4-[(4-chlorophenyl) phenylmethyl] -1-piperazinyl] ethoxy] acetic acid monohydrochloride as anti-allergenic compound and process for its production - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

A Technical Guide to 2-Chloro-4'-ethoxybenzophenone: Synthesis, Characterization, and Application Potential

This guide provides an in-depth technical overview of 2-Chloro-4'-ethoxybenzophenone, a substituted diaryl ketone. While specific data for this molecule is limited in published literature, its structural similarity to key pharmaceutical intermediates allows for a robust exploration of its chemical properties, synthesis, and potential applications. This document is intended for researchers, chemists, and professionals in drug development who are interested in the synthesis and utilization of benzophenone scaffolds.

Core Molecular Identity

This compound is a diaryl ketone featuring a benzophenone core. This scaffold is substituted with a chlorine atom at the 2-position of one phenyl ring and an ethoxy group at the 4'-position of the second ring. This specific substitution pattern influences the molecule's electronic properties, reactivity, and steric hindrance, which are critical factors in its potential synthetic applications.

Molecular Formula and Weight

The fundamental identifiers for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃ClO₂ | [1][2] |

| Molecular Weight | 260.72 g/mol | [1][2] |

| CAS Number | 525561-43-7 | [1] |

| IUPAC Name | (2-chlorophenyl)(4-ethoxyphenyl)methanone |

Synthesis Pathway: The Friedel-Crafts Acylation Approach

The most logical and industrially proven method for synthesizing substituted benzophenones like this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring (phenetole) with an acyl halide (2-chlorobenzoyl chloride) in the presence of a Lewis acid catalyst.

While a specific protocol for this compound is not detailed in the available literature, the synthesis of the structurally analogous and pharmaceutically relevant compound, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone , is well-documented and serves as an excellent model.[1][3] This analogue is a key intermediate in the manufacture of Dapagliflozin, a widely used SGLT2 inhibitor for treating type 2 diabetes.[1][4] The underlying chemical principles and experimental choices are directly transferable.

Causality of Experimental Design

The choice of reagents and conditions is dictated by the mechanism of the Friedel-Crafts reaction.

-

Acyl Chloride Formation : 2-Chlorobenzoic acid is first converted to its more reactive acyl chloride derivative. Thionyl chloride or oxalyl chloride are common reagents for this transformation due to their efficacy and the formation of gaseous byproducts that are easily removed.[5][6]

-

Lewis Acid Catalyst : A strong Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), is essential.[5] It coordinates with the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich phenetole ring.

-

Solvent and Temperature Control : The reaction is typically performed in an inert aprotic solvent, like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), to prevent side reactions.[3][5] The reaction is often initiated at low temperatures (e.g., 0-10°C) to control the initial exothermic reaction before being allowed to proceed at room temperature.[5]

Representative Experimental Workflow

The following diagram illustrates the logical flow for the synthesis of this compound, based on established protocols for its analogues.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Analogue Synthesis)

This protocol is adapted from the synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone and is presented as a self-validating system for producing the target compound.[3][5]

Part A: Preparation of 2-Chlorobenzoyl Chloride

-

To a dry, nitrogen-flushed flask, add 2-chlorobenzoic acid (1.0 eq).

-

Add an inert solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) (approx. 3-4 mL per gram of acid).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.01 eq).

-

Cool the mixture in an ice bath (0-10°C).

-

Slowly add oxalyl chloride (1.1 eq) or thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-20 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent, yielding the crude 2-chlorobenzoyl chloride, which can often be used directly in the next step.

Part B: Friedel-Crafts Acylation

-

In a separate dry, nitrogen-flushed flask, suspend the Lewis acid catalyst (e.g., AlCl₃ or TiCl₄, 1.5 eq) in dichloromethane (approx. 4 mL per gram of catalyst).

-

Cool the suspension to 0-10°C.

-

Dissolve the crude 2-chlorobenzoyl chloride from Part A in dichloromethane and add it dropwise to the catalyst suspension, maintaining the low temperature.

-

To this mixture, add phenetole (1.0 eq) dropwise, ensuring the temperature does not rise significantly.

-

Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.[5]

-

Monitor reaction completion via TLC.

Part C: Workup and Purification

-

Carefully quench the reaction by pouring it into a beaker of ice water with vigorous stirring.

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer with additional dichloromethane.

-

Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by either column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[6]

Physicochemical and Spectroscopic Characterization

Physical Properties (Predicted)

| Property | Expected Value / State | Rationale / Comparison |

| Appearance | White to off-white solid | Substituted benzophenones are typically crystalline solids at room temperature.[4] |

| Melting Point | Not reported | A related iodo-analogue melts at 83.0°C.[5] The melting point will be highly dependent on crystal packing and purity. |

| Solubility | Insoluble in water | The molecule is largely nonpolar. Expected to be soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethyl acetate. |

Spectroscopic Signatures (Expected)

For any synthesized batch, the following spectroscopic analyses are required for structural validation. The expected chemical shifts and absorptions are key to confirming the identity.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | ~7.8-7.3 ppm: Multiplets corresponding to the 8 aromatic protons. The protons on the 4-ethoxyphenyl ring will appear as two doublets (AA'BB' system). ~4.1 ppm: A quartet for the -OCH₂- protons of the ethoxy group. ~1.4 ppm: A triplet for the -CH₃ protons of the ethoxy group. |

| ¹³C NMR (CDCl₃) | ~195 ppm: Carbonyl carbon (C=O). ~164-114 ppm: Aromatic carbons. The carbon attached to the ethoxy group will be shifted downfield (~164 ppm). ~64 ppm: -OCH₂- carbon. ~15 ppm: -CH₃ carbon. |

| Infrared (IR) | ~1650 cm⁻¹: Strong absorption for the C=O (ketone) stretch. ~1600, 1500 cm⁻¹: C=C aromatic ring stretches. ~1250 cm⁻¹: Strong C-O (aryl ether) stretch. ~750 cm⁻¹: C-Cl stretch. |

| Mass Spectrometry (MS) | M⁺ peak: An intense molecular ion peak at m/z 260. M+2 peak: A peak at m/z 262 with ~1/3 the intensity of the M⁺ peak, which is the characteristic isotopic signature for a molecule containing one chlorine atom. |

Applications in Research and Drug Development

The primary value of this compound lies in its potential as a synthetic building block for more complex molecules, particularly in medicinal chemistry. The benzophenone scaffold is a "privileged structure" known to interact with a wide range of biological targets.

The most compelling application is inferred from its brominated analogue, which is a direct precursor to Dapagliflozin .[3][4] The synthesis of Dapagliflozin involves the reduction of the benzophenone's ketone and subsequent C-glycosylation. This establishes this compound and its derivatives as potential intermediates for novel SGLT2 inhibitors or other pharmacologically active agents.

Caption: Potential application pathway for this compound.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. The following guidance is based on data for structurally related compounds like 4-chloro-4'-hydroxybenzophenone and 2-chlorobenzoic acid.[7][8]

-

Hazard Classification (Anticipated):

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

Harmful if swallowed (H302).

-

-

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

Conclusion

This compound is a molecule of significant interest due to its structural relationship to key intermediates in modern drug synthesis. While direct characterization data is sparse, its synthesis can be reliably achieved through a well-understood Friedel-Crafts acylation protocol. Its primary value for researchers lies in its potential as a versatile building block for creating novel compounds with potential therapeutic applications, particularly in the field of metabolic diseases. Rigorous characterization and safety evaluation are mandatory for any newly synthesized batches of this compound.

References

-

Ojima, I., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. American Chemical Society. Available at: [Link]

- Sigma-Aldrich. (2025). Safety Data Sheet for 2-Chlorobenzoic acid. Sigma-Aldrich.

-

Chemsrc. (2025). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Chemsrc.com. Available at: [Link]

-

Home Sunshine Pharma. (n.d.). (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone CAS 461432-22-4. Home Sunshine Pharma. Available at: [Link]

-

Shao, H., & Zhao, G. (2011). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3235. Available at: [Link]

-

PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. National Center for Biotechnology Information. Available at: [Link]

- Royal Society of Chemistry. (2015). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction. The Royal Society of Chemistry.

- Fisher Scientific. (2025). Safety Data Sheet for 2-Hydroxy-4-methoxybenzophenone. Fisher Scientific.

- FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet for 4-Chloro-4'-hydroxybenzophenone. FUJIFILM Wako Chemicals.

-

Patsnap Eureka. (2022). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap. Available at: [Link]

- Google Patents. (2020). CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone. Google Patents.

-

Patsnap Eureka. (2020). Preparation method of 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap. Available at: [Link]

- European Patent Office. (1984). Process for the preparation of 4-hydroxybenzophenones - EP 0128693 A2. Google Patents.

- Fisher Scientific. (2025). Safety Data Sheet for 4-Chlorobenzophenone. Fisher Scientific.

Sources

- 1. (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 461432-22-4 [chemicalbook.com]

- 2. 4-(2-Chloroethoxy)benzophenone synthesis - chemicalbook [chemicalbook.com]

- 3. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone CAS 461432-22-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

Synthesis of 2-Chloro-4'-ethoxybenzophenone via Friedel-Crafts acylation

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4'-ethoxybenzophenone via Friedel-Crafts Acylation

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in pharmaceutical development. The primary focus is on the Friedel-Crafts acylation reaction, detailing the underlying mechanism, a field-proven experimental protocol, and critical parameters for process optimization. This document is intended for researchers, chemists, and professionals in the drug development sector, offering expert insights into achieving high yield and purity while maintaining operational safety.

Introduction and Strategic Importance

Benzophenone derivatives are a cornerstone in medicinal chemistry and materials science. Among them, this compound serves as a crucial building block in the synthesis of various high-value compounds, including active pharmaceutical ingredients (APIs). Its structural features—a chlorinated phenyl ring and an ethoxy-substituted phenyl ring joined by a carbonyl group—make it a versatile intermediate.

The most direct and industrially scalable method for synthesizing this class of compounds is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, phenetole (ethoxybenzene), with an acyl halide, 2-chlorobenzoyl chloride, in the presence of a strong Lewis acid catalyst.[1][3] This guide will dissect this critical transformation from mechanism to practical execution.

The Chemistry: Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[4] Understanding this pathway is paramount for troubleshooting and optimizing the reaction.

Step 1: Generation of the Acylium Ion The reaction is initiated by the activation of the acylating agent, 2-chlorobenzoyl chloride, by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage.[5][6] This generates a highly electrophilic and resonance-stabilized acylium ion.[4]

Step 2: Electrophilic Attack The electron-rich phenetole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The ethoxy group (-OEt) on the phenetole is a strong activating, ortho, para-directing group. Due to steric hindrance from the ethoxy group, the attack predominantly occurs at the para position, leading to the desired 4'-ethoxy isomer. This attack temporarily disrupts the aromaticity of the ring, forming a cyclohexadienyl cation intermediate, often called a sigma complex.[1]

Step 3: Re-aromatization A weak base, such as the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group.[4] This restores the aromaticity of the ring, yielding the ketone product. The AlCl₃ catalyst is regenerated in this step, although in practice, it often forms a complex with the carbonyl oxygen of the benzophenone product. This complexation is typically irreversible under reaction conditions, necessitating the use of at least a stoichiometric amount of the catalyst.[6][7] The final product is liberated upon aqueous workup.

Reaction Mechanism Diagram

Sources

Spectroscopic Elucidation of 2-Chloro-4'-ethoxybenzophenone: A Technical Guide for Researchers

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structures is paramount. 2-Chloro-4'-ethoxybenzophenone, a halogenated aromatic ketone, represents a class of compounds with significant potential in medicinal chemistry and organic synthesis. Its utility as a scaffold or intermediate necessitates a comprehensive understanding of its structural and electronic properties. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As we delve into the spectral intricacies of this molecule, we will not only present the data but also explore the underlying principles that govern the observed signals, thereby providing a robust framework for the characterization of related compounds.

The following sections are structured to provide a holistic understanding of the spectroscopic signature of this compound. We will begin with an examination of its ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework. Subsequently, we will explore its IR spectrum to identify the key functional groups. Finally, we will analyze its mass spectrum to determine its molecular weight and fragmentation patterns. Each section will include a detailed interpretation of the predicted spectral data, a summary table for quick reference, and a standardized experimental protocol for data acquisition.

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atomic numbering scheme for this compound is presented below. This convention will be used consistently throughout this guide.

Figure 1: Molecular structure and numbering of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments. For this compound, the predicted ¹H NMR spectrum in CDCl₃ would exhibit distinct signals for the aromatic protons and the ethoxy group protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d | 2H | H-2', H-6' |

| ~7.45 | m | 4H | H-3, H-4, H-5, H-6 |

| ~6.95 | d | 2H | H-3', H-5' |

| ~4.10 | q | 2H | -OCH₂CH₃ |

| ~1.45 | t | 3H | -OCH₂CH₃ |

Interpretation:

The protons on the ethoxy-substituted ring (H-2' and H-6') are expected to appear as a doublet around 7.80 ppm due to coupling with H-3' and H-5', respectively. These protons are deshielded by the anisotropic effect of the carbonyl group. The protons on the chloro-substituted ring (H-3, H-4, H-5, and H-6) are predicted to resonate as a complex multiplet around 7.45 ppm. The protons H-3' and H-5' are shielded by the electron-donating ethoxy group and are expected to appear as a doublet around 6.95 ppm. The methylene protons of the ethoxy group (-OCH₂CH₃) are anticipated to be a quartet around 4.10 ppm due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet around 1.45 ppm, coupled to the methylene protons.

Figure 2: Predicted ¹H NMR chemical shift assignments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The predicted spectrum for this compound would show distinct signals for the carbonyl carbon, the aromatic carbons, and the ethoxy group carbons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~195.5 | C=O (C7) |

| ~163.5 | C4' |

| ~138.0 | C1 |

| ~132.5 | C2', C6' |

| ~131.0 | C2 |

| ~130.0 | C4 |

| ~129.5 | C6 |

| ~128.0 | C5 |

| ~127.0 | C3 |

| ~125.0 | C1' |

| ~114.0 | C3', C5' |

| ~63.5 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

Interpretation:

The carbonyl carbon (C7) is the most deshielded and is expected to appear at a chemical shift of approximately 195.5 ppm. The carbon atom attached to the ethoxy group (C4') is also significantly deshielded and is predicted to be around 163.5 ppm. The carbon atom bearing the chlorine (C2) is expected around 131.0 ppm. The remaining aromatic carbons will resonate in the typical aromatic region (114-138 ppm). The methylene carbon of the ethoxy group is predicted to be around 63.5 ppm, while the methyl carbon will be the most shielded, appearing at approximately 14.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the ether linkage, the carbon-chlorine bond, and the aromatic rings.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1660 | Strong | C=O stretching (ketone) |

| ~3060 | Medium | Aromatic C-H stretching |

| ~2980, 2870 | Medium | Aliphatic C-H stretching (-OCH₂CH₃) |

| ~1600, 1580, 1500 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Strong | Aryl-O-C stretching (asymmetric) |

| ~1040 | Strong | Aryl-O-C stretching (symmetric) |

| ~750 | Strong | C-Cl stretching |

Interpretation:

The most prominent peak in the IR spectrum is expected to be the strong absorption band around 1660 cm⁻¹ corresponding to the stretching vibration of the conjugated carbonyl group. The presence of aromatic rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1500 cm⁻¹ region. The strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the aryl ether linkage, respectively. The C-Cl stretching vibration is expected to appear as a strong band in the fingerprint region, around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 260/262 | High | [M]⁺ (Molecular ion) |

| 231/233 | Medium | [M - C₂H₅]⁺ |

| 217/219 | Medium | [M - C₂H₅O]⁺ |

| 135 | High | [C₆H₄OC₂H₅]⁺ |

| 111/113 | High | [C₆H₄Cl]⁺ |

| 105 | Medium | [C₆H₅CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Interpretation:

The molecular ion peak [M]⁺ is expected at m/z 260, with an isotopic peak [M+2]⁺ at m/z 262 of approximately one-third the intensity, which is characteristic of the presence of one chlorine atom.[1] The fragmentation pattern will likely involve the cleavage of the bonds adjacent to the carbonyl group. Common fragmentation pathways include the loss of an ethyl radical to give a fragment at m/z 231/233, and the loss of an ethoxy radical to give a fragment at m/z 217/219. The base peak is likely to be the 4-ethoxybenzoyl cation at m/z 135 or the 2-chlorophenyl cation at m/z 111/113. Other significant fragments would include the benzoyl cation at m/z 105 and the phenyl cation at m/z 77.[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating and are based on standard laboratory practices.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 3: Workflow for NMR spectroscopy.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube into the spinner turbine and adjust the depth.

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Perform phase correction and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the chemical shifts to the TMS signal (0.00 ppm).

-

2. Infrared (IR) Spectroscopy

Figure 4: Workflow for IR spectroscopy.

Protocol:

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane).

-

Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample. The spectrum is typically an average of 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the significant absorption bands.

-

3. Mass Spectrometry (MS)

Figure 5: Workflow for Mass Spectrometry.

Protocol:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with a gas or liquid chromatograph).

-

For Electron Ionization (EI), use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with a database if available.

-

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By integrating predicted ¹H NMR, ¹³C NMR, IR, and MS data with detailed interpretations and standardized experimental protocols, this document serves as a valuable resource for researchers in the fields of drug development, medicinal chemistry, and materials science. The principles and methodologies outlined herein can be readily applied to the characterization of other novel organic molecules, thereby accelerating the pace of scientific discovery.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Sources

A Technical Guide to the Photochemical Properties of Benzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Benzophenone Scaffold in Photochemistry

Benzophenone, with its deceptively simple diarylketone structure ((C₆H₅)₂CO), stands as a cornerstone in the field of photochemistry.[1] Its unique photophysical properties, characterized by a highly efficient intersystem crossing to the triplet state, have established it as a benchmark photosensitizer.[1][2] This guide delves into the core photochemical principles governing benzophenone and its derivatives, offering a technical exploration of their excited state dynamics, reaction mechanisms, and diverse applications. For researchers in drug development and materials science, a deep understanding of how structural modifications to the benzophenone scaffold influence its photochemical behavior is paramount for designing novel photoresponsive systems.[3][4]

Fundamental Photophysical Principles

The photochemical journey of a benzophenone derivative begins with the absorption of ultraviolet (UV) light, typically in the UVA and UVB range.[5] This absorption promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁).

Upon absorbing a photon, a non-bonding electron from the carbonyl oxygen is promoted to an anti-bonding π* orbital, resulting in an n→π* transition.[2] While a higher energy π→π* transition also exists, the n→π* transition is of lower energy and dictates the initial photochemical events.

A key characteristic of benzophenone is its remarkably efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), with a quantum yield approaching unity.[1][2] This transition is facilitated by the small energy gap and favorable spin-orbit coupling between the S₁(n,π) and T₁(n,π) states. The resulting triplet state is a diradical, with two unpaired electrons having parallel spins, and is significantly longer-lived than the singlet state, allowing it to participate in various chemical reactions.[2]

Caption: Jablonski diagram for benzophenone.

The lowest triplet state (T₁) of benzophenone possesses a diradical character, with unpaired electron density localized on the carbonyl oxygen and delocalized across the phenyl rings. This triplet state has an energy of approximately 290 kJ mol⁻¹ and is the primary photoactive species responsible for the majority of benzophenone's photochemistry.[6]

Key Photochemical Reactions of Benzophenone Derivatives

The highly reactive triplet state of benzophenone derivatives can undergo a variety of chemical transformations, the nature of which is often dictated by the surrounding environment and the presence of suitable reaction partners.

One of the most characteristic reactions of triplet benzophenone is its ability to abstract a hydrogen atom from a suitable donor molecule, leading to the formation of a ketyl radical.[1][7] This process is fundamental to its role as a Type II photoinitiator in polymerization reactions.[8][9]

The general mechanism involves the triplet benzophenone abstracting a hydrogen atom from a substrate (R-H), forming a benzophenone ketyl radical and a substrate radical (R•). Two benzophenone ketyl radicals can then dimerize to form benzopinacol.[7]

Caption: Photoreduction of benzophenone.

While less common for benzophenone itself, substituted derivatives can undergo Norrish Type I and Type II reactions, which are characteristic photochemical processes of ketones and aldehydes.[10][11]

-

Norrish Type I Reaction: This involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, forming two radical fragments.[10] This pathway is more prevalent in derivatives where the resulting radicals are stabilized.

-

Norrish Type II Reaction: This is an intramolecular process that occurs in benzophenone derivatives possessing a γ-hydrogen. The excited carbonyl group abstracts this γ-hydrogen, forming a 1,4-biradical intermediate. This biradical can then either cleave to form an alkene and an enol (which tautomerizes to a ketone) or cyclize to form a cyclobutanol derivative (Yang cyclization).[12][13]

The high triplet energy of benzophenone allows it to act as an efficient photosensitizer.[14] Through a process known as triplet-triplet energy transfer, an excited benzophenone molecule can transfer its energy to a suitable acceptor molecule with a lower triplet energy. This process excites the acceptor to its triplet state, which can then undergo its own characteristic photochemical reactions. This is a cornerstone of its application in organic synthesis and photobiology, for example, in inducing DNA damage by transferring energy to nucleic acid bases.[6][15]

Influence of Substituents on Photochemical Properties

The introduction of substituents onto the phenyl rings of benzophenone can significantly alter its photophysical and photochemical properties.[16][17] These effects can be broadly categorized as:

-

Electronic Effects: Electron-donating groups (e.g., -OH, -NH₂) can cause a red-shift in the absorption spectrum and may alter the nature of the lowest excited state, potentially reducing the efficiency of intersystem crossing.[18] Conversely, electron-withdrawing groups can have the opposite effect.

-

Steric Effects: Bulky substituents can influence the conformation of the molecule, which in turn can affect the efficiency of photochemical reactions.

-

Specific Interactions: Substituents capable of intramolecular hydrogen bonding (e.g., a hydroxyl group at the 2-position) can lead to rapid deactivation of the excited state through proton transfer, a property utilized in some UV absorbers.[17][19]

Table 1: Photophysical Properties of Selected para-Substituted Benzophenones

| Substituent | λmax (nm) | Molar Extinction Coefficient (ε) | Triplet State Lifetime (τT) |

| -H | ~340 | Moderate | Microseconds |

| -OCH₃ | ~350 | Higher | Shorter |

| -CN | ~335 | Lower | Longer |

Note: These are representative values and can vary with solvent and experimental conditions.[16]

Experimental Methodologies for Studying Photochemical Properties

A suite of spectroscopic techniques is employed to elucidate the photochemical behavior of benzophenone derivatives.

This is the fundamental technique used to determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) of a compound. It provides the initial information about the electronic transitions of the molecule.

Protocol for UV-Vis Absorption Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the benzophenone derivative in a suitable, transparent solvent (e.g., acetonitrile, methanol). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0 at λmax.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to be used as a reference.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-450 nm).

-

Data Analysis: Identify the λmax and calculate the molar extinction coefficient using the Beer-Lambert law (A = εcl).

This powerful technique allows for the direct observation of transient species, such as the triplet state and ketyl radicals, which have very short lifetimes.

Workflow for Laser Flash Photolysis:

Caption: Laser Flash Photolysis Workflow.

Protocol for Laser Flash Photolysis:

-

Sample Preparation: Prepare a deoxygenated solution of the benzophenone derivative in a suitable solvent. Deoxygenation is crucial as oxygen can quench the triplet state.

-

Excitation: Excite the sample with a short, high-energy laser pulse at a wavelength where the compound absorbs.

-

Probing: Simultaneously, pass a continuous probe light beam through the sample.

-

Detection: Monitor the change in the intensity of the probe light as a function of time after the laser pulse. This provides the transient absorption spectrum.

-

Analysis: The decay of the transient absorption signal provides the lifetime of the excited state or other transient species.

Applications in Research and Drug Development

The unique photochemical properties of benzophenone derivatives have led to their widespread use in various scientific and industrial fields.

-

Photoinitiators in Polymerization: As Type II photoinitiators, benzophenones are extensively used in UV curing of inks, coatings, and adhesives.[8] Upon UV irradiation, they generate free radicals that initiate the polymerization process.[9]

-

Photophysical Probes: In biological systems, benzophenone derivatives are used as photophysical probes to identify and map peptide-protein interactions.[1] Their ability to abstract hydrogen atoms allows for the formation of covalent cross-links upon photoactivation, "trapping" transient interactions.

-

Photosensitizers in Organic Synthesis: Benzophenones can be used to promote photochemical reactions that would otherwise require harsh conditions.[14] By transferring their triplet energy, they can enable [2+2] cycloadditions and other synthetically useful transformations.

-

Drug Discovery and Development: The benzophenone scaffold is present in a number of biologically active molecules and marketed drugs.[3] Furthermore, their photochemical properties are exploited in photodynamic therapy and for the photoremovable caging of bioactive molecules, allowing for their controlled release with spatiotemporal precision.[20]

Conclusion

The photochemistry of benzophenone and its derivatives is a rich and multifaceted field. From the fundamental principles of light absorption and excited state dynamics to their practical applications in industry and medicine, these compounds continue to be of significant interest to researchers. A thorough understanding of their structure-property relationships is essential for the rational design of new materials and therapies that harness the power of light.

References

- Benzophenone | Photosensitizer - MedchemExpress.com. (URL: )

- A Comparative Guide to the Photophysical Properties of Substituted Benzophenones - Benchchem. (URL: )

-

Benzophenone - Wikipedia. (URL: [Link])

-

Photosensitizing properties of compounds related to benzophenone - PubMed. (URL: [Link])

-

Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Benzophenone Photosensitized DNA Damage | Accounts of Chemical Research. (URL: [Link])

-

UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog. (URL: [Link])

-

Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. (URL: [Link])

-

Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed. (URL: [Link])

-

Photosensitizing properties of compounds related to benzophenone - Technical University of Munich. (URL: [Link])

-

Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol - Hilaris Publisher. (URL: [Link])

-

Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC - NIH. (URL: [Link])

-

The Photochemistry of Benzophenone - ScholarWorks@BGSU. (URL: [Link])

-

Photochemical reaction mechanism of benzophenone protected guanosine at N7 position | Request PDF - ResearchGate. (URL: [Link])

-

Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - MDPI. (URL: [Link])

-

Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. | Semantic Scholar. (URL: [Link])

-

Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy - Edinburgh Instruments. (URL: [Link])

-

Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy - Edinburgh Instruments. (URL: [Link])

-

Reactions of benzophenone in its triplet state with aliphatic substrates: hydrogen isotope exchange, formation of organochromium(III) species, and related reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

-

Photochemical reactions of benzophenone derivatives under microfluidic conditions. (URL: [Link])

-

Photochemistry of benzophenone in micelles. Formation and decay of radical pairs | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

-

New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing). (URL: [Link])

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. (URL: [Link])

-

Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments | Journal of the American Chemical Society. (URL: [Link])

-

Benzophenone triplet properties in acetonitrile and water. Reduction by lactams - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). (URL: [Link])

-

Synthesis and photopolymerization kinetics of benzophenone sesamol one-component photoinitiator. - SciSpace. (URL: [Link])

-

Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives | Request PDF - ResearchGate. (URL: [Link])

-

Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. - SciSpace. (URL: [Link])

-

Photochemically masked benzophenone: Photoinitiated free radical polymerization by using benzodioxinone - ElectronicsAndBooks. (URL: [Link])

-

Benzophenone – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Scheme 1 Possible photoproducts from Norrish Type I and II reactions. - ResearchGate. (URL: [Link])

-

BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. (URL: [Link])

-

Norrish reaction - Wikipedia. (URL: [Link])

-

norrish-type-i-and-ii-reactions-and-their-role-in-the-building-of-photochemical-science - Ask this paper | Bohrium. (URL: [Link])

-

Photochemistry of Carbonyl Compounds : Norrish Type-II Cleavage & Photoreduction [Part 5] - YouTube. (URL: [Link])

-

Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download - EduRev. (URL: [Link])

-

Study on Synthesis, Optical properties and Application of Benzophenone derivatives. (URL: [Link])

Sources

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 2. edinst.com [edinst.com]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 9. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Norrish reaction - Wikipedia [en.wikipedia.org]

- 11. Norrish’ type I and II reactions and their role in the building of photochemical science: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. portal.fis.tum.de [portal.fis.tum.de]

- 20. researchgate.net [researchgate.net]

Introduction: The Foundational Importance of Physicochemical Profiling

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-4'-ethoxybenzophenone

In the landscape of chemical research and pharmaceutical development, the journey of a molecule from a promising lead to a viable product is dictated by its fundamental physicochemical properties. This compound, a benzophenone derivative, represents a class of compounds often utilized as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and photoinitiators. A thorough understanding of its solubility and stability is not merely an academic exercise; it is a critical prerequisite for efficient process development, formulation design, and regulatory compliance.

This guide provides a comprehensive framework for characterizing this compound. In the absence of extensive published data for this specific molecule, we will pivot from a simple data repository to a more valuable, expertise-driven guide. Here, we will detail the authoritative, field-proven methodologies required to generate reliable solubility and stability profiles. The causality behind each experimental choice will be explained, ensuring that the protocols described are self-validating systems, grounded in established scientific and regulatory principles such as the International Council for Harmonisation (ICH) guidelines.

Part 1: Solubility Profiling - The Gateway to Application

Solubility is a critical determinant of a compound's behavior, influencing everything from reaction kinetics in a synthesis flask to bioavailability in a drug formulation. We will focus on determining thermodynamic solubility , which represents the true equilibrium point of a saturated solution and is the gold standard for pre-formulation studies.[1]

The Isothermal Shake-Flask Method: A Protocol for Definitive Solubility

The shake-flask method is widely regarded as the most reliable technique for measuring thermodynamic solubility.[2] Its principle is simple: agitate an excess of the solid compound in a solvent for a prolonged period until equilibrium is reached, then measure the concentration of the dissolved analyte in the supernatant.

Experimental Protocol: Thermodynamic Solubility Determination

-

Preparation:

-

Add an excess amount of this compound (enough to ensure solid remains visible after equilibration) into multiple vials for each solvent to be tested. The use of excess solid is crucial to ensure saturation is achieved and maintained.[2]

-

Accurately dispense a known volume of the desired solvent into each vial. A list of scientifically relevant solvents is provided in Table 1.

-

Tightly seal the vials to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath, typically set at 25 °C and/or 37 °C to simulate ambient and physiological conditions, respectively.

-